molecular formula C10H8N4S B6574432 2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine-3-carbonitrile CAS No. 1021009-44-8

2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine-3-carbonitrile

Cat. No. B6574432
CAS RN: 1021009-44-8
M. Wt: 216.26 g/mol
InChI Key: LXYQZOLPCRPQQO-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Imidazole has become an important synthon in the development of new drugs .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Supramolecular Chemistry

Imidazole-containing molecules serve as versatile building blocks in supramolecular chemistry:

Material Science

Imidazole derivatives find applications in material science:

Agrochemicals

Imidazole-based compounds contribute to agrochemical research:

Biomimetic Catalysis

Imidazole-containing compounds participate in biomimetic reactions:

Synthetic Routes and Methodology

Understanding the synthetic routes is essential for efficient compound production:

  • Siwach, A., & Verma, P. K. (2021). Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry, 15(1), 12. Read more
  • Various sources cited in MDPI articles: Molbank and Molbank
  • Recent advances in the synthesis of imidazoles. RSC Advances, 10(22), 12961–12967. Read more
  • Synthesis and conversion of 2-acyl-1-methyl-1H-imidazoles. Chemical & Pharmaceutical Bulletin, 35(3), 1058–1069. Read more

Mechanism of Action

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Future Directions

Given the broad range of chemical and biological properties of imidazole, it continues to be an important synthon in the development of new drugs . The ongoing challenge of antimicrobial resistance (AMR) in drug therapy underscores the need for the development of new drugs that overcome these problems .

properties

IUPAC Name

2-(1-methylimidazol-2-yl)sulfanylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4S/c1-14-6-5-13-10(14)15-9-8(7-11)3-2-4-12-9/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXYQZOLPCRPQQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SC2=C(C=CC=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine-3-carbonitrile

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